N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked to a tetrahydroisoquinolin moiety via an oxygen-containing acetamide bridge.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMMCULXASBOEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:
-
Formation of the Isoquinolinone Core: : The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure. This reaction often requires acidic conditions and a suitable solvent like ethanol or methanol.
-
Acetamide Formation: : The final step involves the coupling of the bromophenyl group with the isoquinolinone derivative through an amide bond formation. This can be accomplished using reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinolinone moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the isoquinolinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the isoquinolinone moiety may interact with active sites or allosteric sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives as FPR Agonists
Compounds such as N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share the 4-bromophenyl-acetamide backbone but replace the tetrahydroisoquinolin with a pyridazinone ring. Key findings:
- Biological Activity : These derivatives act as mixed FPR1/FPR2 ligands or specific FPR2 agonists, inducing calcium mobilization and chemotaxis in human neutrophils .
- Structural Impact: The pyridazinone ring’s planar structure may facilitate π-π interactions with receptor sites, whereas the tetrahydroisoquinolin’s fused bicyclic system could enhance steric complementarity.
Structural Analogues with Varied Acetamide Substituents
- Compound 850904-40-4 (): Features a 2,3-dihydro-1,4-benzodioxin group on the acetamide nitrogen.
- Compound 850904-41-5 (): Substitutes the acetamide nitrogen with a 3,4-dimethoxyphenethyl group.
- Properties : The methoxy groups may enhance hydrogen-bonding capacity, while the phenethyl chain could promote membrane interaction via hydrophobic effects.
Simpler Acetamide Derivatives
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () lacks the tetrahydroisoquinolin-oxy bridge, simplifying the structure.
- Synthesis : Prepared via carbodiimide-mediated coupling, a method applicable to the target compound’s synthesis .
Triazine-Containing Analogues
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate () diverges significantly with a triazine core but retains bromophenyl and methoxy motifs.
- Relevance : Highlights the versatility of bromophenyl groups in diverse pharmacophores, though the triazine ring’s electronic properties likely alter biological targets compared to acetamide derivatives .
Comparative Data Table
Key Research Findings and Implications
- Receptor Specificity: The tetrahydroisoquinolin core may offer superior FPR selectivity over pyridazinone derivatives due to reduced planarity, limiting off-target interactions .
- Solubility vs. Bioavailability : Analogues with polar substituents (e.g., benzodioxin in ) balance lipophilicity and solubility, a critical factor for in vivo efficacy .
- Synthetic Accessibility : Carbodiimide-mediated coupling () is a scalable method for acetamide derivatives, suggesting feasibility for large-scale synthesis of the target compound .
Biological Activity
N-(4-bromophenyl)-2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its structural characteristics, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl moiety and a tetrahydroisoquinoline derivative, which are known for their diverse biological activities. The presence of the bromine atom enhances the lipophilicity and potentially the bioactivity of the compound. The molecular formula is , with a molecular weight of approximately 348.21 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation : The compound shows potential as a modulator of neurotransmitter receptors. Its tetrahydroisoquinoline structure is similar to known receptor ligands, indicating possible interactions with dopamine or serotonin receptors.
- Antimicrobial Activity : Some derivatives of tetrahydroisoquinoline compounds exhibit antimicrobial properties. This compound's structural features suggest it may also possess similar activities against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the antitumor potential of this compound in vitro using cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through caspase activation pathways.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative stress and improved cell survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
